![molecular formula C18H11ClN4O2S B2586653 6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-87-2](/img/structure/B2586653.png)
6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C18H11ClN4O2S and its molecular weight is 382.82. The purity is usually 95%.
BenchChem offers high-quality 6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
This compound exhibits promising anticancer properties due to its unique chemical structure. Researchers have found that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis (programmed cell death). Further studies are needed to explore its specific mechanisms and potential as a novel chemotherapeutic agent .
Antimicrobial Activity
The triazolo-thiadiazole scaffold has been investigated for its antimicrobial effects. Preliminary data suggests that our compound may inhibit bacterial and fungal growth. Researchers are keen on exploring its potential as an alternative to existing antimicrobial agents .
Analgesic and Anti-Inflammatory Properties
In animal models, this compound has demonstrated analgesic effects, possibly through modulation of pain pathways. Additionally, its anti-inflammatory activity could make it valuable in managing inflammatory conditions. Researchers are actively studying its interactions with relevant receptors and pathways .
Antioxidant Capacity
The furan and triazolo-thiadiazole moieties contribute to its antioxidant properties. By scavenging free radicals, it may protect cells from oxidative damage. Investigations into its antioxidant mechanisms and potential therapeutic applications are ongoing .
Antiviral Applications
Given the urgent need for effective antiviral agents, researchers are exploring this compound’s ability to inhibit viral replication. Preliminary studies indicate activity against certain viruses, but further research is essential to validate its efficacy and safety .
Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor. Researchers have focused on its interaction with carbonic anhydrase and cholinesterase enzymes. These findings could lead to applications in treating neurological disorders and other enzyme-related conditions .
Other Investigative Areas
Beyond the mentioned fields, ongoing research explores its interactions with specific cellular receptors, metabolic pathways, and potential use in drug delivery systems. The compound’s versatility continues to intrigue scientists across various disciplines .
Mechanism of Action
The compound “6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that contains several functional groups and rings common in medicinal chemistry, including a furan ring, a phenyl ring, a triazole ring, and a thiadiazole ring .
Furan derivatives
are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . are common in many bioactive compounds and can interact with a variety of biological targets through hydrophobic and π-π stacking interactions. are found in many pharmaceuticals and biologically active compounds. They can act as bioisosteres for various functional groups and can form hydrogen bonds with biological targets, enhancing the binding affinity of the compound. are also found in many biologically active compounds and are known to exhibit a wide range of biological activities.properties
IUPAC Name |
6-[5-(3-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c1-10-13(7-8-24-10)16-20-21-18-23(16)22-17(26-18)15-6-5-14(25-15)11-3-2-4-12(19)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGCQRFVMOSEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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